N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic molecule with potential applications across various scientific fields. This compound features a complex structure involving thiadiazole, oxadiazole, and piperidine moieties, along with ethylthio and fluorophenyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole and oxadiazole rings, followed by the incorporation of the ethylthio and fluorophenyl groups. The piperidine ring is usually introduced via nucleophilic substitution. Precise reaction conditions, such as temperature, solvent, and catalyst choice, are critical for achieving high yields and purity.
Industrial Production Methods
Industrial synthesis may employ advanced techniques such as continuous flow reactors for scalability. Optimized reaction conditions and process control ensure consistent quality and efficiency. Use of protective groups and sequential deprotection steps are common to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions including:
Oxidation: : The ethylthio group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction of nitro groups to amines can be achieved using reducing agents like hydrogen gas over palladium or sodium borohydride.
Substitution: : Halogen atoms in the fluorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Organolithium or Grignard reagents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Varied nucleophilic substitution products depending on the reagent used.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide holds promise in several research areas:
Chemistry: : As a building block for the synthesis of novel compounds with potential for advanced material science.
Biology: : Investigated for its biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored for use in drug discovery, particularly for targeting specific proteins or enzymes involved in disease pathways.
Mechanism of Action
The exact mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide varies depending on its application. in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating signaling pathways. The thiadiazole and oxadiazole rings often play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Compared to similar compounds, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide stands out due to its unique combination of structural motifs.
Similar Compounds
Thiadiazole Derivatives: : Often used in the development of bioactive molecules.
Oxadiazole Compounds: : Known for their roles in medicinal chemistry and material science.
Piperidine Derivatives: : Widely studied for their pharmacological properties.
Each of these compounds contributes uniquely to the structure-activity relationship, highlighting the distinct advantages of this compound in research and industrial applications.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S2/c1-2-29-19-25-24-18(30-19)21-15(27)11-26-9-7-13(8-10-26)17-23-22-16(28-17)12-3-5-14(20)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,21,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQHVWOWMLKRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.